molecular formula C20H24N4O6 B13144977 1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione CAS No. 88601-71-2

1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione

Cat. No.: B13144977
CAS No.: 88601-71-2
M. Wt: 416.4 g/mol
InChI Key: QNDIGCPIHQFWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione (CAS number: 88601-71-2) is a complex organic molecule with the following properties:

  • Molecular formula:

    C20H24N4O6\mathrm{C_{20}H_{24}N_{4}O_{6}}C20​H24​N4​O6​

  • Molecular weight: 416.43 g/mol
  • English synonyms: 9,10-Anthracenedione, 1,4,5,8-tetraamino-2,7-bis(2-methoxyethoxy)

Preparation Methods

Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. it likely involves multi-step reactions to introduce the amino groups and ether linkages. Researchers would need to explore literature or conduct experimental work to uncover detailed procedures.

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction processes could yield partially or fully reduced forms.

    Substitution: The amino groups make it susceptible to nucleophilic substitution reactions. Common reagents and conditions would depend on the specific reaction type and desired products.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: As a building block for functional materials due to its unique structure.

    Biology: It might serve as a fluorescent probe or be involved in biological studies.

    Medicine: Potential use in drug development or as a therapeutic agent.

    Industry: Applications in dye synthesis, materials science, and electronics.

Mechanism of Action

The precise mechanism by which 1,4,5,8-Tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione exerts its effects remains an open question. Researchers would investigate its interactions with cellular components, molecular targets, and signaling pathways.

Properties

CAS No.

88601-71-2

Molecular Formula

C20H24N4O6

Molecular Weight

416.4 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(2-methoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C20H24N4O6/c1-27-3-5-29-11-7-9(21)13-15(17(11)23)20(26)16-14(19(13)25)10(22)8-12(18(16)24)30-6-4-28-2/h7-8H,3-6,21-24H2,1-2H3

InChI Key

QNDIGCPIHQFWOA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCOC)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.